N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide
Description
The compound N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide (CAS: 899905-60-3) features a diazaspiro[4.5]decane core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-chlorophenyl ring . This spirocyclic structure confers conformational rigidity, which may enhance target binding specificity. The presence of electron-withdrawing substituents (4-Cl, 4-F) influences electronic properties and solubility, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c23-16-6-10-18(11-7-16)25-19(28)14-27-21(29)20(15-4-8-17(24)9-5-15)26-22(27)12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMATIPONWWOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a spirocyclic moiety and multiple aromatic rings. Its molecular formula is C_{19}H_{17ClFN_3O with a molecular weight of approximately 367.81 g/mol.
1. Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenyl group have shown moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the structural features of the compound may enhance its interaction with bacterial cell walls or inhibit essential metabolic pathways.
2. Anticancer Activity
The compound's anticancer potential has been evaluated through in vitro studies. Research shows that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
A study highlighted that specific derivatives demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 45 |
| MCF7 | 38 |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents.
3. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 20 |
| Urease | 15 |
These findings underscore the potential therapeutic applications of the compound in treating conditions related to enzyme dysregulation.
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of this compound:
- Antibacterial Screening : A study conducted on synthesized derivatives showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism was attributed to disruption of bacterial cell wall synthesis and protein metabolism .
- Anticancer Mechanism : In a study focusing on lung cancer cells, it was observed that treatment with the compound led to G2/M phase arrest in the cell cycle, indicating its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound exhibited strong inhibitory effects on urease, which could be beneficial in managing conditions like kidney stones .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Analogs
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide (CAS: 872207-18-6)
- Structural Differences: The spiro[4.4]nonane ring replaces spiro[4.5]decane, reducing ring size and altering torsional strain .
- Biological Implications : Smaller spiro rings may limit interaction with deeper hydrophobic pockets in enzymes.
2-{[3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 899913-22-5)
Non-Spirocyclic Acetamide Derivatives
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15 in )
- Structure : A piperazine-thiazole-acetamide hybrid lacking spirocyclic rigidity.
- Biological Activity : Exhibits matrix metalloproteinase (MMP) inhibition (IC₅₀ = 12 nM) due to thiazole’s planar aromaticity enhancing π-π stacking .
- Thermal Stability : Lower melting point (269–270°C) compared to the spiro compound (unreported), suggesting reduced crystallinity.
N,N′-((4-Fluorophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (Compound 34 in )
Substituent Effects on Pharmacological Profiles
Physicochemical and Spectral Comparisons
| Property | Target Compound | N-(3,4-dimethylphenyl) Analog | Compound 34 (Bisamide) |
|---|---|---|---|
| Molecular Weight | ~464 g/mol (estimated) | 422.54 g/mol | 444.9 g/mol |
| Melting Point | Not reported | 297–298°C | Not reported |
| Key IR Peaks | C=O (1660–1680 cm⁻¹) | C=O (1662 cm⁻¹) | C=O (1664 cm⁻¹) |
| ¹H-NMR (DMSO-d6) | δ 7.34–7.37 (m, aromatic H) | δ 2.30 (s, CH3) | δ 8.82 (d, amide H) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) between the spiro-diazaspiro intermediate and N-(4-chlorophenyl)acetamide. Reaction conditions typically involve dichloromethane as a solvent, triethylamine as a base, and stirring at low temperatures (273 K) to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography using silica gel and a gradient of ethyl acetate/hexane.
Q. How is the structural integrity of this compound validated in academic research?
- Techniques :
- X-ray crystallography for unambiguous confirmation of the spirocyclic core and substituent orientations .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify aromatic protons, amide linkages, and spiro-ring conformation .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Advanced Research Questions
Q. How can researchers design experiments to optimize the biological activity of this compound?
- Approach :
- Structure-activity relationship (SAR) studies : Systematically modify substituents on the 4-fluorophenyl or 4-chlorophenyl groups to enhance target binding (e.g., replace fluorine with electron-withdrawing groups like nitro) .
- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., enzymes or receptors) .
- Experimental validation : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) with iterative synthesis cycles to refine activity .
Q. How to resolve contradictions in solubility data reported for this compound?
- Analytical strategies :
- Dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- pH-solubility profiling to identify optimal dissolution conditions (e.g., DMSO for stock solutions, diluted in PBS for assays) .
- HPLC purity checks to rule out impurities affecting solubility .
Q. What are the implications of the spiro[4.5]decane ring system on conformational stability?
- Key findings :
- The spiro ring introduces steric constraints, limiting rotational freedom and stabilizing specific conformations critical for target binding .
- Conformational analysis : Use variable-temperature NMR or DFT calculations to map energy minima and torsional barriers .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
